[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-3-isoxazolyl]methanone
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Overview
Description
[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-3-isoxazolyl]methanone is a complex organic compound with a unique structure that combines adamantane, piperazine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-3-isoxazolyl]methanone typically involves multiple steps, starting with the preparation of the individual components. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the piperazine ring is often synthesized via cyclization reactions. The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction. The final step involves coupling these components under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-3-isoxazolyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as antiviral or anticancer activity.
Industry: Its stability and unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-3-isoxazolyl]methanone would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The adamantane moiety could provide stability and enhance binding affinity, while the piperazine and isoxazole rings could interact with different functional groups on the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Al3Zr Intermetallic Compound: Produced by mechanical alloying and heat treatment.
Carbonylnitrile Compounds: Undergo reductive amination reactions.
Uniqueness
What sets [4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-3-isoxazolyl]methanone apart from these similar compounds is its combination of the adamantane, piperazine, and isoxazole moieties, which confer unique chemical and physical properties
Properties
Molecular Formula |
C25H31N3O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C25H31N3O3/c1-30-21-4-2-20(3-5-21)23-13-22(26-31-23)24(29)27-6-8-28(9-7-27)25-14-17-10-18(15-25)12-19(11-17)16-25/h2-5,13,17-19H,6-12,14-16H2,1H3 |
InChI Key |
KLDMGYLAHWPZAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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